molecular formula C13H17NO B14439188 3-Isobutyl-3-phenyl-2-azetidinone CAS No. 73680-86-1

3-Isobutyl-3-phenyl-2-azetidinone

Cat. No.: B14439188
CAS No.: 73680-86-1
M. Wt: 203.28 g/mol
InChI Key: ADKRWAYGCRCYDW-UHFFFAOYSA-N
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Description

3-Isobutyl-3-phenyl-2-azetidinone is a compound belonging to the class of azetidinones, which are four-membered lactam rings. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring is a crucial structural motif in many β-lactam antibiotics, which are widely used to treat bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-3-phenyl-2-azetidinone can be achieved through several methods. One common approach involves the cyclization of Schiff bases derived from aniline and benzaldehyde with diphenylketene in a [2+2] cycloaddition reaction. This method is efficient and yields the desired azetidinone with high purity.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and can be performed under mild reaction conditions, making it suitable for large-scale industrial production.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-3-phenyl-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Corresponding amines.

    Substitution: Benzylic halides.

Mechanism of Action

The mechanism of action of 3-Isobutyl-3-phenyl-2-azetidinone involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. The compound is particularly effective against serine proteases, which play a crucial role in various physiological processes .

Comparison with Similar Compounds

3-Isobutyl-3-phenyl-2-azetidinone can be compared with other azetidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other azetidinone derivatives.

Properties

CAS No.

73680-86-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(2-methylpropyl)-3-phenylazetidin-2-one

InChI

InChI=1S/C13H17NO/c1-10(2)8-13(9-14-12(13)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15)

InChI Key

ADKRWAYGCRCYDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

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